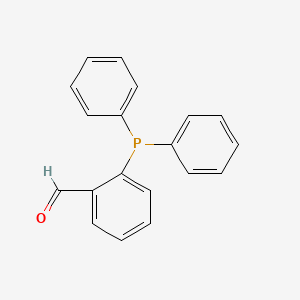









|
REACTION_CXSMILES
|
C(N(CC)CC)C.Br[C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=[O:12].[C:17]1([PH:23][C:24]2[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=2)[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:24]1([P:23]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[C:9]2[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=2[CH:11]=[O:12])[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1 |^1:40,42,61,80|
|


|
Name
|
|
|
Quantity
|
5.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
334 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
11.15 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)PC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
Triethylamine hydrobromide precipitates as a white solid over the course of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the reaction solution is filtered
|
|
Type
|
WASH
|
|
Details
|
washed three times with saturated ammonium hydrochloride solution and saturated sodium chloride solution
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed in a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
The resultant crude product is recrystallised from methanol
|


Reaction Time |
12 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C=O)C=CC=C1)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |